Kessyl glycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

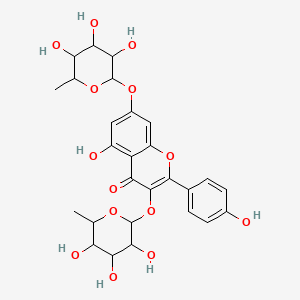

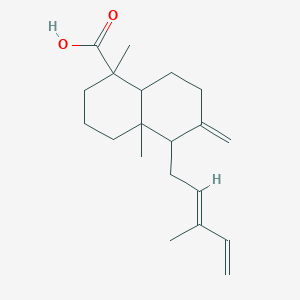

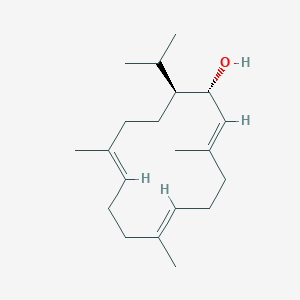

Kessyl glycol belongs to the class of organic compounds known as oxepanes. Oxepanes are compounds containing an oxepane ring, which is a seven-member saturated aliphatic heterocycle with one oxygen and six carbon atoms. Kessyl glycol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kessyl glycol is primarily located in the cytoplasm. Outside of the human body, kessyl glycol can be found in fats and oils, herbs and spices, and tea. This makes kessyl glycol a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

1. Glycome Informatics and Bioinformatics

Kessyl glycol is relevant in the field of glycome informatics, an area focusing on the bioinformatics analysis of carbohydrate data. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a significant resource in this field, offering comprehensive genome-scale bioinformatics analysis of glycan data, which may include compounds like kessyl glycol. KEGG integrates carbohydrate structures, proteins, and reactions, providing valuable insights into glycan biosynthesis and metabolism pathways (Hashimoto et al., 2006).

2. Cancer Research and Heat-Shock Protein Inhibition

In cancer research, kessyl glycol has been identified as a compound that increases the number of dead cells in human cervical cancer cells treated with Adriamycin. It's suggested that one of the mechanisms for this cell death-inducing activity is the inhibition of heat-shock protein 105 (Hsp105) expression levels. This makes kessyl glycol a potential candidate for further research in cancer treatment, especially as a naturally occurring compound that acts as an Hsp105 inhibitor (Matsumoto et al., 2021).

3. Polymer Research and Material Science

Kessyl glycol may also have applications in polymer research and material science. For example, in the synthesis of molecularly imprinted polymers, compounds like ethylene glycol dimethacrylate (EDMA), which are structurally related to kessyl glycol, are used. These polymers have significant applications in analytical and bioanalytical chemistry, indicating a potential area where kessyl glycol or its derivatives might be useful (Gao et al., 2017).

4. Bioengineering and Biomedical Applications

In bioengineering, compounds related to kessyl glycol, like polyethylene glycol (PEG), are used as solvents in the synthesis of pharmaceutical compounds, suggesting the potential use of kessyl glycol in similar applications. This approach has advantages like high yields, short reaction times, and minimal environmental pollution, which are crucial in green chemistry and pharmaceutical engineering (Gawande et al., 2010).

5. Metabolic Engineering for Chemical Production

Kessyl glycol and related compounds might be relevant in metabolic engineering, where Escherichia coli has been engineered to produce chemicals like ethylene glycol from xylose. This demonstrates the potential of using microorganisms to biosynthesize valuable compounds, possibly including derivatives of kessyl glycol (Chae et al., 2018).

Propriétés

Numéro CAS |

6894-57-1 |

|---|---|

Formule moléculaire |

C15H26O3 |

Poids moléculaire |

254.36 g/mol |

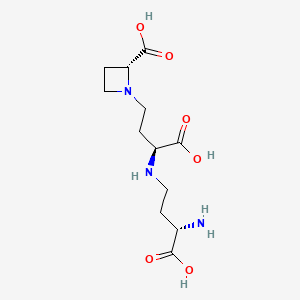

Nom IUPAC |

1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol |

InChI |

InChI=1S/C15H26O3/c1-8-5-11(16)13-9(8)6-10-12(17)7-15(13,4)18-14(10,2)3/h8-13,16-17H,5-7H2,1-4H3 |

Clé InChI |

HMTVXYYWICMXMY-UHFFFAOYSA-N |

SMILES |

CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |

SMILES canonique |

CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |

melting_point |

128°C |

Description physique |

Solid |

Synonymes |

kessoglycol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

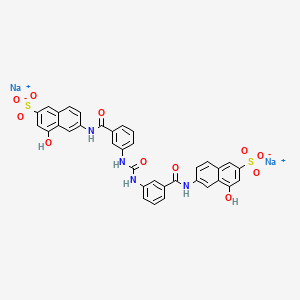

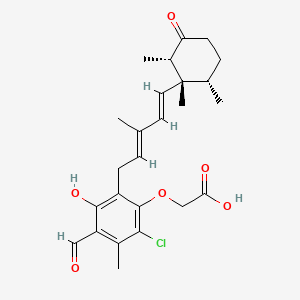

![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)